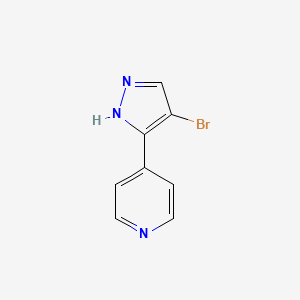

4-(4-Bromo-1H-pyrazol-3-YL)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-Bromo-1H-pyrazol-3-YL)pyridine” is a pyrazole derivative . It’s a heteroaryl halide and can react with titanium tetrachloride to afford binary adducts . It may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Molecular Structure Analysis

The molecular weight of “this compound” is 224.06 . The InChI code is 1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization for Bioengineering Applications : A study by Pang Li-hua (2009) involved the preparation of a bifunctional chelate intermediate of time-resolved fluorescence immunoassay using 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, indicating its utility in bioengineering and immunoassay development.

Photoinduced Tautomerization Studies : Research by V. Vetokhina et al. (2012) on 2-(3-bromo-1H-pyrazol-5-yl)pyridine showcased its ability to exhibit three types of photoreactions, suggesting applications in photochemistry and material sciences.

Synthesis of New Polyheterocyclic Ring Systems : A study by E. Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to create new polyheterocyclic ring systems, highlighting its role in advanced organic synthesis.

Synthesis and Kinetics in Metal Complexes : The reaction of similar compounds like 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine with metals, as researched by Reinner O. Omondi et al. (2018), offers insights into the kinetics of substitution reactions, relevant for inorganic and coordination chemistry.

Development of Luminescent Lanthanide Compounds and Iron Complexes : A comprehensive review by M. Halcrow (2005) on derivatives of 2,6-di(pyrazol-1-yl)pyridine, a related compound, underlines their importance in creating luminescent compounds and studying spin-state transitions.

Biomedical Applications : In a recent review by Ana Donaire-Arias et al. (2022), the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines are covered, indicating a strong interest in their medicinal and pharmaceutical applications.

Synthesis in Organic Chemistry : N. V. Shevchuk et al. (2012) developed a method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, which includes the use of bromopyridines like the compound , indicating its utility in organic synthesis.

Antimicrobial Activity Studies : A study on the design and synthesis of sulfur-containing pyrazole-pyridine hybrids by N. Desai et al. (2022) demonstrated their potential in developing new antimicrobial agents.

Catalytic Applications : Research by George S. Nyamato et al. (2016) on nickel(II) complexes involving pyrazolylpyridines showcases the potential of such compounds in catalysis, particularly in reactions like ethylene oligomerization.

Safety and Hazards

Mecanismo De Acción

Target of Action

4-(4-Bromo-1H-pyrazol-3-YL)pyridine is a heterocyclic compound that has been studied for its potential therapeutic effects

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to have diverse pharmacological effects, suggesting they may interact with multiple biochemical pathways . More research is needed to summarize the affected pathways and their downstream effects.

Propiedades

IUPAC Name |

4-(4-bromo-1H-pyrazol-5-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKNQJJSEMQTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672836 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166196-54-9 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)